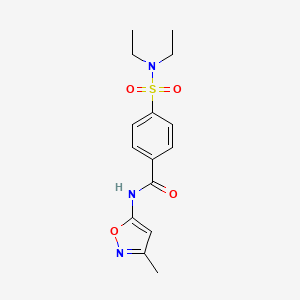
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its various biological applications. DIDS is a sulfonamide derivative that has been used as a pharmacological tool to study the transport of anions and other ions across cell membranes.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide and its derivatives have been explored for their potential in inhibiting various enzymes, particularly carbonic anhydrases. These enzymes are pivotal in many physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. For instance, aromatic sulfonamide inhibitors, including structures closely related to 4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide, have shown effectiveness in inhibiting carbonic anhydrase isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII, with nanomolar inhibitory concentrations. This specificity and potency make these compounds candidates for further medicinal chemistry exploration, particularly in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer where carbonic anhydrases play a crucial role (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Antifungal Applications
The structural moiety of 4-(N,N-diethylsulfamoyl)-N-(3-methylisoxazol-5-yl)benzamide has been linked to antimicrobial and antifungal properties. Research has extended to sulfonyl-substituted nitrogen-containing heterocyclic systems, indicating their sensitivity against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have demonstrated antifungal activity against Candida albicans, showing their potential as broad-spectrum antimicrobial agents. This highlights the importance of such compounds in addressing the growing concern of antibiotic resistance and the need for new antimicrobial drugs (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)15(19)16-14-10-11(3)17-22-14/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYVKUGRYQWFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
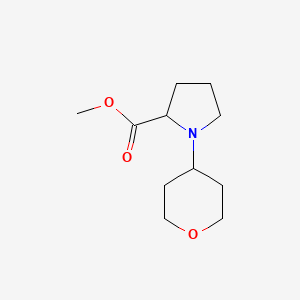
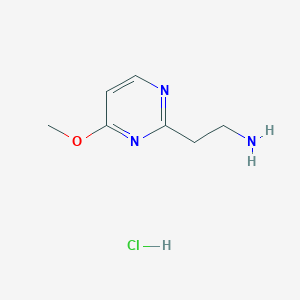
![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)
![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)
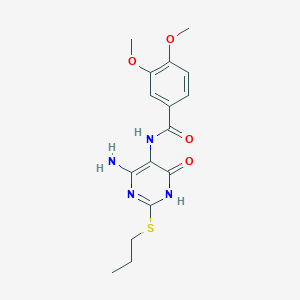
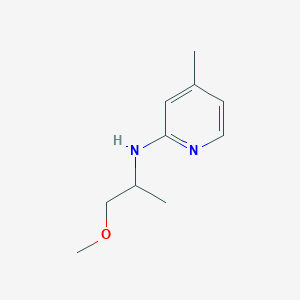
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

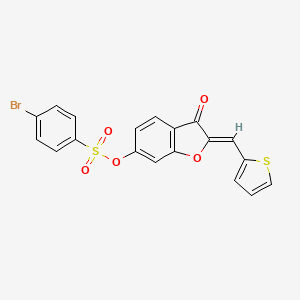
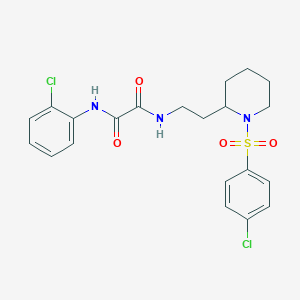
![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)